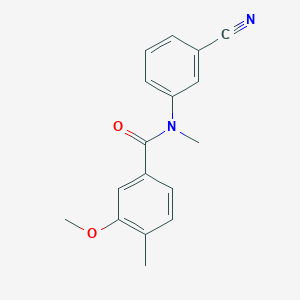
N-(3-cyanophenyl)-3-methoxy-N,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyanophenyl)-3-methoxy-N,4-dimethylbenzamide, also known as CMDB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(3-cyanophenyl)-3-methoxy-N,4-dimethylbenzamide is not fully understood, but it is believed to involve the inhibition of multiple pathways involved in cancer cell growth and proliferation. N-(3-cyanophenyl)-3-methoxy-N,4-dimethylbenzamide has been shown to inhibit the activity of various enzymes, including glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in cancer cell survival and proliferation. N-(3-cyanophenyl)-3-methoxy-N,4-dimethylbenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects
N-(3-cyanophenyl)-3-methoxy-N,4-dimethylbenzamide has been shown to exhibit potent anti-tumor activity in vitro and in vivo, with minimal toxicity to normal cells. In addition to its anti-cancer properties, N-(3-cyanophenyl)-3-methoxy-N,4-dimethylbenzamide has also been shown to exhibit anti-inflammatory and anti-oxidant effects, which may have potential applications in the treatment of various diseases, including cardiovascular disease and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-cyanophenyl)-3-methoxy-N,4-dimethylbenzamide in lab experiments is its potent anti-tumor activity, which makes it a valuable tool for studying cancer cell growth and proliferation. However, one of the limitations of using N-(3-cyanophenyl)-3-methoxy-N,4-dimethylbenzamide is its relatively high cost and limited availability, which may restrict its use in certain research settings.
Orientations Futures
There are several future directions for research on N-(3-cyanophenyl)-3-methoxy-N,4-dimethylbenzamide, including the development of new derivatives with improved efficacy and fewer side effects, the investigation of its potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease, and the exploration of its role in modulating the immune system. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(3-cyanophenyl)-3-methoxy-N,4-dimethylbenzamide and to identify potential biomarkers that may predict response to N-(3-cyanophenyl)-3-methoxy-N,4-dimethylbenzamide treatment in cancer patients.
Conclusion
In conclusion, N-(3-cyanophenyl)-3-methoxy-N,4-dimethylbenzamide is a chemical compound with significant potential for scientific research and applications in various fields, including cancer research, drug discovery, and neuroscience. Its potent anti-tumor activity, anti-inflammatory and anti-oxidant effects, and minimal toxicity to normal cells make it a valuable tool for studying cancer cell growth and proliferation. However, further research is needed to fully understand its mechanism of action and to identify potential biomarkers that may predict response to N-(3-cyanophenyl)-3-methoxy-N,4-dimethylbenzamide treatment in cancer patients.
Méthodes De Synthèse
N-(3-cyanophenyl)-3-methoxy-N,4-dimethylbenzamide can be synthesized through a multistep process that involves the reaction of 3-cyanophenylboronic acid with 3-methoxy-N,4-dimethylbenzaldehyde in the presence of a palladium catalyst. The resulting intermediate is then subjected to a reduction reaction using sodium borohydride, followed by a final reaction with acetyl chloride to yield N-(3-cyanophenyl)-3-methoxy-N,4-dimethylbenzamide.
Applications De Recherche Scientifique
N-(3-cyanophenyl)-3-methoxy-N,4-dimethylbenzamide has been studied extensively for its potential applications in various fields, including cancer research, drug discovery, and neuroscience. In cancer research, N-(3-cyanophenyl)-3-methoxy-N,4-dimethylbenzamide has been shown to exhibit potent anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. In drug discovery, N-(3-cyanophenyl)-3-methoxy-N,4-dimethylbenzamide has been investigated as a potential lead compound for the development of new drugs with improved efficacy and fewer side effects. In neuroscience, N-(3-cyanophenyl)-3-methoxy-N,4-dimethylbenzamide has been studied for its potential role in the treatment of neurodegenerative disorders, such as Alzheimer's disease.
Propriétés
IUPAC Name |
N-(3-cyanophenyl)-3-methoxy-N,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-7-8-14(10-16(12)21-3)17(20)19(2)15-6-4-5-13(9-15)11-18/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONLPZBBJPLAMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)C2=CC=CC(=C2)C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Dimethylamino)phenyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone](/img/structure/B7528122.png)
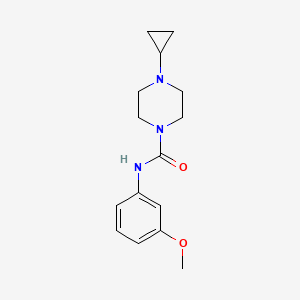
![1-[[4-(Pyridin-2-ylmethoxy)phenyl]methylamino]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B7528134.png)
![[4-(Dimethylamino)phenyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone](/img/structure/B7528140.png)

![6-[(2-Phenylcyclopropyl)amino]pyridine-3-carbonitrile](/img/structure/B7528150.png)
![2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-[[2-(methoxymethyl)phenyl]methyl]-3-methylbutanamide](/img/structure/B7528165.png)
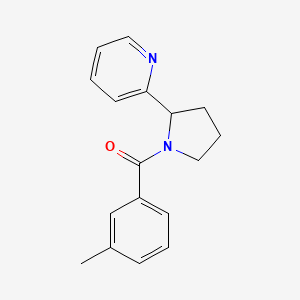

![1-Propan-2-yl-3-[4-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]urea](/img/structure/B7528175.png)
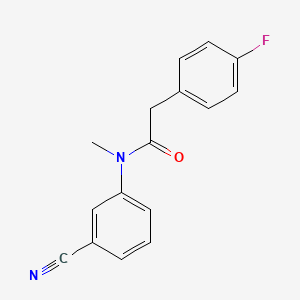
![N-[[4-(2-methylphenyl)oxan-4-yl]methyl]acetamide](/img/structure/B7528187.png)
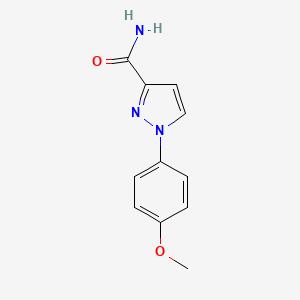
![2-Cyclopent-2-en-1-yl-1-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B7528223.png)